Estradiol-7alpha-butyric acid
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Overview
Description
Estradiol-7alpha-butyric acid is a synthetic derivative of estradiol, a potent estrogenic hormone. Estradiol is one of the primary forms of estrogen, playing a crucial role in the development and regulation of the female reproductive system and secondary sexual characteristics. This compound is modified to include a butyric acid moiety at the 7alpha position, which can influence its biological activity and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of estradiol-7alpha-butyric acid typically involves the esterification of estradiol with butyric acid. This can be achieved through various chemical reactions, such as:
Esterification: Estradiol is reacted with butyric acid in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Acylation: Another method involves the acylation of estradiol using butyryl chloride in the presence of a base like pyridine or triethylamine. This reaction is typically performed at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Estradiol-7alpha-butyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of estrone derivatives.
Reduction: Formation of estradiol derivatives with reduced functional groups.
Substitution: Formation of nitrated or halogenated estradiol derivatives.
Scientific Research Applications
Estradiol-7alpha-butyric acid has various applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of estradiol derivatives.
Biology: Investigated for its effects on cellular processes and hormone receptor interactions.
Medicine: Explored for potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Estradiol-7alpha-butyric acid exerts its effects by binding to estrogen receptors (ERs) in target tissues. The binding of this compound to ERs induces a conformational change that allows the receptor to interact with coactivators or corepressors, modulating the transcription of estrogen-responsive genes. This can lead to various biological effects, such as cell proliferation, differentiation, and regulation of metabolic processes.
Comparison with Similar Compounds
Estradiol-7alpha-butyric acid can be compared with other estradiol derivatives, such as:
Estradiol-17beta: The most potent and prevalent form of estrogen during a woman’s reproductive years.
Estradiol-3-benzoate: A synthetic ester of estradiol used in hormone replacement therapy.
Estradiol-17alpha-valerate: Another synthetic ester of estradiol with prolonged action.
Uniqueness
This compound is unique due to the presence of the butyric acid moiety at the 7alpha position, which can influence its pharmacokinetic properties and biological activity. This modification can potentially enhance its stability, bioavailability, and therapeutic efficacy compared to other estradiol derivatives.
Properties
CAS No. |
55592-40-0 |
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Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]butanoic acid |
InChI |
InChI=1S/C22H30O4/c1-22-10-9-17-16-6-5-15(23)12-14(16)11-13(3-2-4-20(25)26)21(17)18(22)7-8-19(22)24/h5-6,12-13,17-19,21,23-24H,2-4,7-11H2,1H3,(H,25,26)/t13-,17-,18+,19+,21-,22+/m1/s1 |
InChI Key |
CREQPSVLNJPFSL-HHZNEMGLSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCC(=O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCC(=O)O |
Origin of Product |
United States |
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